Fcywrtxt

Opioid Receptor Pharmacology Selectivity Profiling Binding Affinity

CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) is the definitive μ-opioid receptor (MOR) neutral antagonist for researchers requiring unambiguous MOR pathway interrogation. Unlike naloxone—an inverse agonist that suppresses basal signaling and precipitates withdrawal—CTAP acts as a pure neutral blocker (IC₅₀ 3.5 nM) without altering receptor resting state. Its >1200-fold selectivity over DOR eliminates confounding off-target effects seen with CTOP, which exhibits non-opioid agonism in native tissue. With demonstrated BBB penetration, exceptional plasma stability (T₁/₂ >500 min), and validated in vivo efficacy, CTAP obviates the need for invasive ICV cannulation in behavioral studies. The disulfide-constrained cyclic structure and penicillamine residue ensure consistent CNS exposure across repeated-dosing paradigms. Choose CTAP when experimental conclusions depend on definitive, artifact-free μ-opioid receptor pharmacology.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
Cat. No. B10825519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFcywrtxt
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)
InChIKeyOFMQLVRLOGHAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTAP (Fcywrtxt): High-Purity Cyclic Octapeptide μ-Opioid Receptor Antagonist for CNS Research


Fcywrtxt, formally designated as CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂), is a synthetic, conformationally constrained cyclic octapeptide with a disulfide bridge between residues 2 and 7. As a potent and highly selective antagonist of the μ-opioid receptor (MOR) , it was derived from somatostatin analog research to achieve high specificity for MOR [1]. CTAP is characterized by an IC₅₀ of 3.5 nM at MOR, with over 1200-fold selectivity over δ-opioid and somatostatin receptors, and demonstrates blood-brain barrier permeability and in vivo activity .

Why Generic μ-Opioid Antagonists Cannot Substitute for CTAP in Critical Research Applications


Generic μ-opioid antagonists such as naloxone, naltrexone, or even the structurally related peptide CTOP, fail to replicate the specific pharmacological profile of CTAP. Unlike naloxone, which acts as an inverse agonist at constitutively active MOR (μ*) and induces withdrawal symptoms, CTAP functions as a neutral antagonist, effectively blocking receptor activity without modulating basal signaling [1]. While CTOP is a potent MOR antagonist in binding assays, it exhibits significant off-target agonism at non-opioid receptors in native tissue, a liability absent in CTAP [2]. Furthermore, CTAP's unique cyclic, penicillamine-containing structure confers exceptional metabolic stability in plasma (T₁/₂ > 500 min) and enables consistent CNS penetration, properties not shared by less stable peptides or small molecule antagonists [3].

Quantitative Differentiation: Head-to-Head Evidence for CTAP Selection


Superior μ-Opioid Receptor Selectivity vs. CTOP and Naloxone

CTAP demonstrates exceptional selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR), quantified by a >1200-fold difference in IC₅₀ values. This is a critical advantage over the classical antagonist naloxone, which exhibits minimal selectivity between MOR and DOR, and over the related peptide CTOP, which has a lower reported selectivity ratio of ~2000-4000-fold in some studies but is confounded by significant off-target agonist activity . The data clearly position CTAP as the more reliable tool for isolating MOR-mediated signaling [1].

Opioid Receptor Pharmacology Selectivity Profiling Binding Affinity

Functional Selectivity: Lack of Off-Target Agonism vs. CTOP

In a direct head-to-head electrophysiological comparison in rat locus coeruleus neurons, CTAP produced no K+ current at concentrations up to 1 µM and only minimal current at 10 µM. In stark contrast, CTOP acted as a potent agonist at a non-opioid receptor, increasing K+ conductance with an EC₅₀ of 560 nM. This off-target agonism by CTOP is not antagonized by naloxone and represents a significant experimental confound that is absent with CTAP [1].

Electrophysiology Neuronal Signaling Off-Target Effects

Neutral Antagonism vs. Naloxone Inverse Agonism at Constitutively Active μ Receptors

In models of opioid dependence and tolerance, naloxone acts as an inverse agonist at the constitutively active μ* state of the MOR, thereby precipitating withdrawal symptoms like jumping. In contrast, CTAP acts as a neutral antagonist that binds the receptor without affecting its basal activity. This was demonstrated in vivo where central administration of CTAP caused minimal withdrawal jumping (a measure of dependence) compared to naloxone, and CTAP was able to partially reverse naloxone-induced withdrawal, confirming its competitive but neutral binding profile [1].

Constitutive Activity Signal Transduction Mechanism of Action

Exceptional Plasma Stability Enables Reliable In Vivo and CNS Studies

CTAP's unique penicillamine-containing cyclic structure confers remarkable stability against enzymatic degradation in biological fluids. A study comparing its stability to other opioid peptides found it to be highly stable in both plasma and brain tissue. Specifically, its half-life in rat blood and serum was reported to be greater than 500 minutes, a property that is crucial for maintaining consistent drug levels during extended in vivo experiments and is not shared by many linear or less constrained peptide antagonists [1].

Pharmacokinetics Drug Stability Blood-Brain Barrier

Blood-Brain Barrier Penetration Profile Enables Systemic Dosing for CNS Studies

While not the most penetrant compound, CTAP exhibits a reliable and characterized profile of blood-brain barrier (BBB) transport that allows for CNS activity following systemic administration. An in situ brain perfusion study directly compared the CNS entry of [³H]CTAP to [¹⁴C]inulin (a vascular marker) and [³H]morphine. The study found that [³H]CTAP entered the brain and CSF to a significantly greater extent than the non-permeable marker inulin, with 62.8% of the radioactivity in the brain remaining as intact parent peptide after 20 minutes. Its penetration mechanism was determined to be passive diffusion, and its robust in vivo activity, such as blocking morphine-induced antinociception, has been confirmed after intraperitoneal injection [1]. In contrast, related peptides like CTOP show negligible BBB influx [2].

CNS Drug Delivery Pharmacokinetics In Vivo Pharmacology

Pharmacological Tool Validation: Reversing Morphine-Induced Antinociception In Vivo

The functional efficacy of CTAP as a MOR antagonist in the central nervous system is validated by its ability to completely block morphine's antinociceptive effect in a standard rodent model. In a 2020 study, intraperitoneal administration of 0.5 mg/kg or 1 mg/kg CTAP was shown to completely block the analgesic effect of morphine (10 mg/kg, i.p.) in the warm-water tail-flick test. This provides a key quantitative benchmark for researchers to design in vivo experiments and confirms that systemically administered CTAP achieves therapeutically relevant CNS concentrations [1].

In Vivo Pharmacology Behavioral Assays Analgesia

Precision Applications of CTAP: Evidence-Based Research Use Cases


Investigating MOR-Specific Signaling in Complex Biological Systems

Due to its >1200-fold selectivity over DOR and lack of non-opioid agonist activity [REFS-1, REFS-2], CTAP is the antagonist of choice for studies requiring definitive isolation of MOR-mediated pathways. This is critical in tissues or models where both MOR and DOR are co-expressed, such as in the striatum or dorsal root ganglia. Its use prevents the confounding effects of concomitant DOR antagonism or non-opioid receptor modulation, enabling precise interrogation of MOR pharmacology.

Dissecting Constitutive Receptor Activity and Biased Signaling

The neutral antagonist profile of CTAP, in direct contrast to the inverse agonist activity of naloxone [1], makes it an essential tool for studying ligand bias and constitutive receptor activity. Researchers investigating the functional selectivity of novel MOR agonists or the role of basal receptor tone in tolerance and dependence require a pure blocker that does not alter the receptor's resting state, a criterion met specifically by CTAP.

In Vivo CNS Studies of Opioid Function Requiring Systemic Administration

For behavioral and neurobiological studies where central MOR blockade is desired, CTAP's ability to penetrate the BBB after systemic injection is a key differentiator [REFS-1, REFS-2]. Its demonstrated in vivo efficacy at blocking morphine antinociception [3] and its high plasma stability [1] provide a validated, convenient alternative to invasive intracerebroventricular cannulation, particularly in long-term or repeated-dosing experimental paradigms.

Structure-Activity Relationship (SAR) and Mutagenesis Studies

The unique binding mode of CTAP to the MOR, which differs from small molecule ligands like naloxone [1], is leveraged in receptor structure-function research. For instance, the D114N mutation in the receptor's transmembrane helix 2 significantly reduces binding affinity for CTAP, morphine, and DAMGO but not for naloxone [2]. This differential sensitivity makes CTAP a valuable molecular probe for mapping the ligand-binding pocket and understanding the conformational dynamics of the μ-opioid receptor.

Quote Request

Request a Quote for Fcywrtxt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.